molecular formula C11H17BrCl2N2 B14812133 1-(2-Bromobenzyl)piperazine 2HCl

1-(2-Bromobenzyl)piperazine 2HCl

Cat. No.: B14812133
M. Wt: 328.07 g/mol
InChI Key: KLFCAJAMBIBOBU-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)piperazine 2HCl is a chemical compound with the molecular formula C11H15BrN2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in chemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromobenzyl)piperazine 2HCl can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzyl)piperazine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted piperazines can be formed.

    Oxidation Products: N-oxides of the piperazine ring.

    Reduction Products: Dehalogenated piperazine derivatives.

Scientific Research Applications

1-(2-Bromobenzyl)piperazine 2HCl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)piperazine 2HCl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromophenyl)piperazine: Similar structure but lacks the benzyl group.

    1-(4-Bromophenyl)piperazine: Bromine atom is positioned differently on the phenyl ring.

    1-(2-Fluorophenyl)piperazine: Fluorine atom instead of bromine.

Uniqueness

1-(2-Bromobenzyl)piperazine 2HCl is unique due to the presence of both the bromobenzyl and piperazine moieties, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17BrCl2N2

Molecular Weight

328.07 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C11H15BrN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H

InChI Key

KLFCAJAMBIBOBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2Br.Cl.Cl

Origin of Product

United States

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